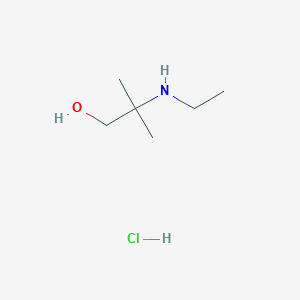
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
説明
“2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate” is a chemical compound used in scientific research . It has a molecular weight of 208.14 and its molecular formula is C7H7F3N2O2 .
Molecular Structure Analysis
The InChI code for “2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate” is 1S/C7H7F3N2O2/c1-12-3-2-11-5(12)6(13)14-4-7(8,9)10/h2-3H,4H2,1H3 . This indicates the presence of seven carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule .It has a molecular weight of 208.14 and its molecular formula is C7H7F3N2O2 .
科学的研究の応用
Catalysis and Organic Synthesis
- N-heterocyclic Carbenes (NHCs) as Catalysts : NHCs, including imidazole derivatives, are shown to be effective catalysts in transesterification and acylation reactions, facilitating the formation of esters under mild conditions. This indicates their potential in esterification reactions where "2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate" might serve as a substrate or product in similar catalytic processes (Grasa, Kissling, & Nolan, 2002).
- Ionic Liquids and Solvents : The compound is involved in the synthesis of imidazole and pyridine derivatives, highlighting its role in generating room temperature ionic liquids (RTILs). This suggests its utility in creating new solvent systems that could benefit various chemical synthesis and separation processes (Zhang, Martin, & Desmarteau, 2003).
Chemical Modification and Functionalization
- Direct Methylation and Trifluoroethylation : The compound is directly involved in the methylation or trifluoroethylation of imidazole derivatives, providing a straightforward approach to modify the electronic properties of these heterocycles. This method offers a route to diversify imidazole-based compounds for further application in medicinal chemistry and material science (Zhang, Martin, & Desmarteau, 2003).
Environmental and Green Chemistry
- Carbon Dioxide Utilization : In the context of green chemistry, imidazolium carboxylates derived from similar compounds have been applied as catalysts for CO2-carboxylation reactions. This highlights the role of "2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate" in carbon capture and utilization strategies, converting CO2 into value-added chemicals (Ueno, Kayaki, & Ikariya, 2013).
Regioselective Functionalization
- Visible Light Photoredox Catalysis : The selective trifluoroethylation of imidazoheterocycles, including the potential modification of compounds like "2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate", showcases the application of visible-light-induced photoredox catalysis. This technique allows for the precise modification of molecules, adding functional groups in a controlled manner to enhance their reactivity or biological activity (Zhu et al., 2016).
Safety and Hazards
The safety information for “2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate” indicates that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Imidazole compounds have been recognized for their broad range of chemical and biological properties, making them valuable in the development of new drugs . The coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) suggests potential future directions for research involving “2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate” and similar compounds .
特性
IUPAC Name |
2,2,2-trifluoroethyl 1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-12-3-2-11-5(12)6(13)14-4-7(8,9)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQUXLNZMWDXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















